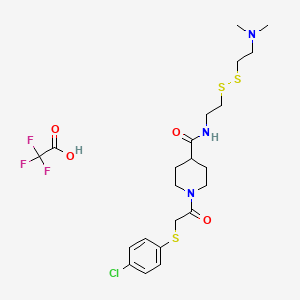
6H05 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H05 trifluoroacetate is a selective and allosteric inhibitor of the oncogenic mutant K-Ras (G12C) protein. This compound is primarily used in scientific research for its ability to selectively target and inhibit the mutant K-Ras protein, which is implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
6H05 trifluoroacetate is synthesized through a series of chemical reactions involving the modification of specific molecular structures. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is stored at -20°C for up to three years in its powdered form and at -80°C for up to one year when dissolved in a solvent .
Chemical Reactions Analysis
Types of Reactions
6H05 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the molecular structure of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, potassium permanganate, and other oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates used in further synthesis or research applications .
Scientific Research Applications
6H05 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other oncogenic K-Ras (G12C) inhibitors.
Biology: Studied for its effects on cellular pathways and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
6H05 trifluoroacetate exerts its effects by selectively and allosterically inhibiting the oncogenic mutant K-Ras (G12C) protein. The compound binds to the mutant protein, causing a conformational change that prevents its activation and subsequent signaling pathways. This inhibition disrupts the molecular targets and pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: An organofluorine compound with similar chemical properties but different applications.
Perfluorooctanoic acid: Another perfluorinated compound with distinct uses in industrial applications.
Heptafluorobutyric acid: A related perfluorinated acid with different chemical and physical properties.
Uniqueness of 6H05 trifluoroacetate
This compound is unique due to its selective inhibition of the oncogenic mutant K-Ras (G12C) protein. This specificity makes it a valuable tool in cancer research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMYIJSFFJXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

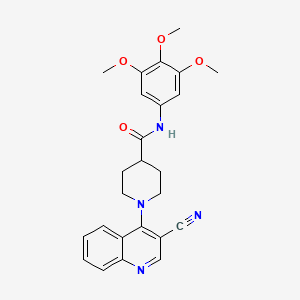

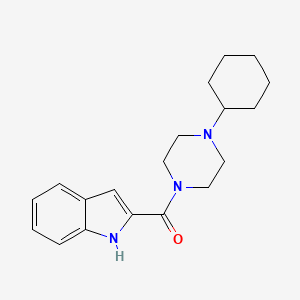
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
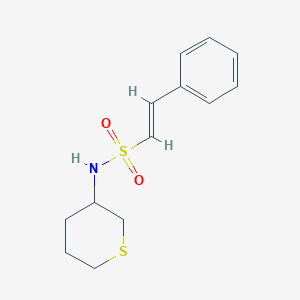
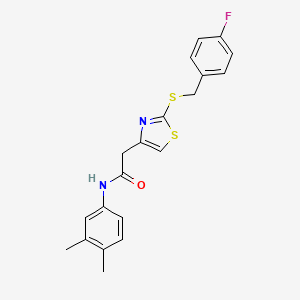

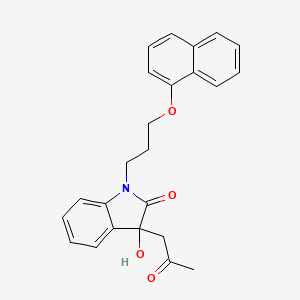
![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)
